Hopeanol

Description

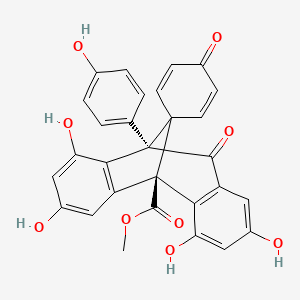

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H20O9 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

methyl (1'S,9'R)-3',5',11',13'-tetrahydroxy-9'-(4-hydroxyphenyl)-6,8'-dioxospiro[cyclohexa-1,4-diene-3,16'-tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene]-1'-carboxylate |

InChI |

InChI=1S/C29H20O9/c1-38-26(37)29-20-11-18(33)13-22(35)24(20)28(14-2-4-15(30)5-3-14,27(29)8-6-16(31)7-9-27)25(36)19-10-17(32)12-21(34)23(19)29/h2-13,30,32-35H,1H3/t28-,29+/m1/s1 |

InChI Key |

PBGSPYHKIMHMQD-WDYNHAJCSA-N |

Isomeric SMILES |

COC(=O)[C@@]12C3=C(C(=CC(=C3)O)O)[C@@](C14C=CC(=O)C=C4)(C(=O)C5=C2C(=CC(=C5)O)O)C6=CC=C(C=C6)O |

Canonical SMILES |

COC(=O)C12C3=C(C(=CC(=C3)O)O)C(C14C=CC(=O)C=C4)(C(=O)C5=C2C(=CC(=C5)O)O)C6=CC=C(C=C6)O |

Synonyms |

hopeanol |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization

Unique Structural Features and Complexities

As a resveratrol-derived polyphenol, Hopeanol belongs to a class of natural products known for their diverse structures and significant physiological properties guidetopharmacology.orguni.lu. Its molecular formula is C₂₉H₂₀O₉, with a molar mass of 512.470 g·mol⁻¹ nih.gov.

Constrained, Partially Dearomatized Bicyclic Cores

A defining characteristic of this compound, shared with its congener Hopeahainol A, is the presence of constrained, partially dearomatized bicyclic cores uni.lu. These unique core structures are central to the compound's distinctive biological activity uni.lu. The construction of these complex cores, particularly the 7-membered ring and the attendant quaternary carbon at position C-7b, represents a significant challenge in synthetic chemistry and is a key focus of research into this compound's architecture uni.lu.

Stereochemical Complexity and Multiple Stereocenters

This compound is recognized as a stereochemically complex polyphenol, possessing multiple stereocenters that contribute to its intricate three-dimensional structure guidetopharmacology.org. Its IUPAC name, methyl (1'S,9'R)-3',5',11',13'-tetrahydroxy-9'-(4-hydroxyphenyl)-6,8'-dioxospiro[cyclohexa-1,4-diene-3,16'-tetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene]-1'-carboxylate, explicitly indicates specific absolute configurations, such as (1'S,9'R) nih.gov.

The synthesis of this compound involves the precise control of stereochemistry. For instance, a key step in its total synthesis, the pinacol (B44631) rearrangement, is known to generate a new stereocenter, necessitating careful control over the stereochemical outcome to achieve the desired enantiomer uni.lu. Research findings indicate that critical ring-based chiral centers can be formed with complete relative stereocontrol during synthetic routes, an outcome vital for the successful construction of the molecule uni.lu. The challenges in synthesizing such compounds underscore the inherent stereochemical complexity and the importance of developing highly selective synthetic methodologies to access these natural products guidetopharmacology.org.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₀O₉ | nih.gov |

| Molar Mass | 512.470 g·mol⁻¹ | nih.gov |

| PubChem CID | 16049805 | nih.gov |

| XLogP3-AA (predicted) | 2.9 | |

| Cytotoxicity | Potent cytotoxin against human cancer cell lines (IC₅₀ = 0.52–19.36 μM) | guidetopharmacology.orgnih.gov |

Chemical Synthesis Strategies and Methodologies

Overview of Total Synthesis Approaches

Total synthesis efforts for Hopeanol have focused on constructing its unique bicyclic core, often employing cascade reactions and skeletal rearrangements. h1.conih.gov These strategies aim to efficiently assemble the complex molecular framework. researchgate.netacs.org

The first total synthesis of this compound, along with Hopeahainol A, was reported in racemic form by Nicolaou and co-workers. h1.coacs.org This approach was characterized by its efficiency and involved a series of cascade reactions and unusual skeletal rearrangements. h1.coacs.orgthieme-connect.com A key intermediate in one racemic route involved an α-ketoester moiety which served as a precursor for an intramolecular Friedel-Crafts cyclization. researchgate.netbeilstein-journals.org This strategy enabled the construction of the C(7b) quaternary center through an intramolecular Friedel-Crafts reaction and a Grob-type fragmentation to introduce an olefinic bond. researchgate.netacs.orgfigshare.comacs.orgnih.govhud.ac.uk

An example of a racemic synthesis sequence is shown in the table below, highlighting key transformations and their outcomes:

| Step | Transformation | Key Reagents/Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

| 1 | Epoxide opening and carbon-carbon bond formation | SnCl4 | 2:1 | 62% | thieme-connect.com |

| 2 | Oxidation and deprotection | IBX, DMSO, then NaHCO3, MeOH | N/A | 59% | thieme-connect.com |

| 3 | Demethylation and basic conversion to this compound | BBr3, then NaOMe, MeOH | N/A | 67% | thieme-connect.com |

Enantioselective total syntheses of this compound have also been developed to access specific stereoisomers. nih.govacs.org Snyder and colleagues reported a distinct enantioselective approach that utilized a chiral Brønsted acid-induced pinacol (B44631) rearrangement as a pivotal step. nih.govchemistryviews.orgthieme-connect.com This method aimed to achieve high stereocontrol in constructing the complex core. chemistryviews.orgthieme-connect.com The enantioselective synthesis often involves the controlled preparation of resveratrol-derived precursors. nih.gov

Key Synthetic Transformations and Reaction Mechanisms

The synthesis of this compound relies on specific chemical transformations that enable the formation of its intricate polycyclic structure.

The pinacol rearrangement has been identified as a crucial cascade reaction in the total synthesis of this compound. nih.govchemistryviews.orgthieme-connect.comdicp.ac.cnumbreitkatalog.de This rearrangement is instrumental in forming the 7-membered ring and the attendant C-7b quaternary carbon present in this compound. nih.gov The reaction typically involves the rearrangement of vicinal diols to ketones or aldehydes, with the product determined by the substitution pattern of the diol and the migratory aptitude of substituents. umbreitkatalog.de In the context of this compound synthesis, this rearrangement has been strategically employed to create the desired quaternary stereocenter. nih.govdicp.ac.cn

A significant advancement in this compound synthesis involves the use of chiral Brønsted acids to induce the pinacol rearrangement, leading to enantioselective outcomes. researchgate.netnih.govacs.orgchemistryviews.orgthieme-connect.comumbreitkatalog.dewikipedia.orgarmchemfront.com Snyder and co-workers demonstrated that a chiral phosphoric acid, specifically (S)-vapol·HPO4, could facilitate a diastereoselective pinacol rearrangement. thieme-connect.com This approach allowed for the formation of the desired stereoisomer with a high diastereomeric ratio. thieme-connect.com For instance, using (S)-vapol·HPO4 resulted in a diastereomeric ratio of over 18:1, whereas the racemic acid yielded a lower ratio of 13.6:1. thieme-connect.com This highlights the importance of chiral Brønsted acids in achieving stereocontrol in complex natural product synthesis. thieme-connect.comumbreitkatalog.de

The following table summarizes the diastereomeric ratios observed with different Brønsted acids in the pinacol rearrangement step:

| Brønsted Acid | Diastereomeric Ratio (dr) | Reference |

| (S)-vapol·HPO4 | >18:1 | thieme-connect.com |

| (R)-enantiomer of vapol·HPO4 | Similar to (S)-vapol·HPO4 | thieme-connect.com |

| Racemic vapol·HPO4 | 13.6:1 | thieme-connect.com |

Friedel-Crafts reactions, particularly intramolecular cyclizations, are integral to several synthetic strategies for this compound. nih.govchemistryviews.orgthieme-connect.comarmchemfront.comnih.gov Nicolaou's synthesis of this compound and Hopeahainol A utilized a Friedel-Crafts-based strategy to construct the C(7b) quaternary center. researchgate.netacs.orgfigshare.comacs.orgnih.govhud.ac.uk This involved an intramolecular Friedel-Crafts reaction and a Grob-type fragmentation to introduce an olefinic bond. researchgate.netacs.orgfigshare.comacs.orgnih.govhud.ac.uk In one specific route, an α-ketoester served as a precursor for this intramolecular cyclization, ultimately leading to the formation of the complex polyphenolic structure of this compound. researchgate.netbeilstein-journals.org The final stages of this synthesis often involved an epoxide substrate and an intramolecular Friedel-Crafts reaction, followed by oxidation. researchgate.netacs.orgfigshare.comnih.govhud.ac.uk

Oxidative Cyclization and Functionalization

Synthetic Efficiency and Scalability Considerations

The total synthesis of this compound has been approached with a focus on developing efficient and potentially scalable methodologies. Early efforts by Nicolaou and co-workers reported the first racemic total synthesis of this compound through a strategy characterized by its brevity and efficiency, incorporating a series of cascade reactions and unique skeletal rearrangements h1.cothieme-connect.com. This initial route was noted for leading to racemic this compound in good yield through efficient cascade reactions thieme-connect.comthieme-connect.com.

Comparative Analysis of Synthetic Routes

Two prominent synthetic strategies for this compound have been reported, each employing distinct key reactions and approaches to construct its complex molecular architecture.

Nicolaou et al.'s Approach: This route primarily utilized an α-ketoester moiety as a pivotal precursor for an intramolecular Friedel-Crafts cyclization beilstein-journals.orgd-nb.inforesearchgate.net. The synthesis involved converting phenylacetaldehyde (B1677652) to an alcohol, which was then esterified with an α-ketoacid to yield a ketoester. A Grignard addition to the keto carbonyl, followed by deprotection, delivered a tertiary alcohol. Subsequent dehydroxylation led to diastereomeric cations, which underwent a Friedel-Crafts reaction to form diastereomeric lactones beilstein-journals.org. The major diastereomer from this Friedel-Crafts reaction could be further converted to this compound in seven additional steps beilstein-journals.org. This strategy was characterized by a series of efficient cascade reactions thieme-connect.comthieme-connect.com.

Snyder et al.'s Approach: A different strategy was developed by Snyder and colleagues, centered on a unique, reagent-driven pinacol rearrangement and substrate-specific oxidation chemistry nih.govchemistryviews.orgthieme-connect.com. Their retrosynthetic analysis focused on the rapid construction of the 7-membered ring and the crucial C-7b quaternary carbon present in both this compound and Hopeahainol A nih.gov. A key insight was the anticipation that the all-carbon quaternary center at C-7b could arise from a diol precursor via a pinacol rearrangement nih.gov. Critical steps in this synthesis involved a pinacol rearrangement facilitated by a chiral phosphoric acid, which led to a high diastereomeric ratio (over 18:1), and multi-stage, substrate-specific oxidation processes thieme-connect.com.

The comparative efficiency and selectivity of these routes are summarized in the table below:

| Synthetic Route | Key Reaction/Strategy | Diastereoselectivity | Overall Efficiency | Scalability Potential |

| Nicolaou et al. | Intramolecular Friedel-Crafts cyclization of α-ketoester beilstein-journals.orgd-nb.inforesearchgate.net | Issues with diastereocontrol reported nih.gov | Good yield through cascade reactions thieme-connect.comthieme-connect.com | Limited by diastereocontrol issues nih.gov |

| Snyder et al. | Chiral Brønsted acid-induced pinacol rearrangement nih.govchemistryviews.orgthieme-connect.com | High (dr > 18:1) thieme-connect.com | Efficient and concise nih.gov | Potential for scalability nih.gov |

Comparison with Hopeahainol A Synthesis

This compound and Hopeahainol A are both dimeric natural products derived from resveratrol (B1683913) and share significant structural similarities nih.govacs.orghud.ac.ukacs.org. Their syntheses are often discussed in tandem due to their close structural relationship and the potential for interconversion.

Both the Nicolaou and Snyder research groups have reported the total synthesis of both this compound and Hopeahainol A h1.cothieme-connect.comnih.govchemistryviews.orgthieme-connect.comacs.orghud.ac.ukacs.orgrice.edu. A notable finding in the Nicolaou synthesis was the observation that Hopeahainol A could be converted to this compound under basic conditions, specifically through methanolysis of the γ-lactone moiety acs.orghud.ac.ukacs.orgvulcanchem.com. Conversely, the reverse transformation from this compound to Hopeahainol A was not observed under various conditions, suggesting a potential biosynthetic relationship where this compound acts as a precursor to Hopeahainol A thieme-connect.comthieme-connect.comacs.orghud.ac.ukacs.org.

Development of Model Studies for Core Skeleton Construction

The successful total synthesis of complex natural products like this compound often relies on extensive model studies to establish the feasibility of constructing challenging core skeletons and key stereocenters.

For the Friedel-Crafts-based synthetic strategy employed by Nicolaou et al. for this compound and Hopeahainol A, model studies were instrumental in confirming the viability of constructing the C7b quaternary center researchgate.netacs.orghud.ac.uk. These studies specifically demonstrated the feasibility of an intramolecular Friedel-Crafts reaction coupled with a Grob-type fragmentation to introduce an essential olefinic bond within the growing molecular structure researchgate.netacs.orghud.ac.uk. The use of an α-ketoester moiety as a precursor for this intramolecular Friedel-Crafts cyclization was a direct outcome of these model investigations beilstein-journals.orgd-nb.inforesearchgate.net.

In the case of Snyder's approach, the retrosynthetic analysis was guided by the objective of rapidly forming the 7-membered ring and the C-7b quaternary carbon nih.gov. Critical insights from model studies suggested that this all-carbon quaternary center could potentially be formed from a diol intermediate via a pinacol rearrangement nih.gov. Furthermore, for related compounds, model studies by Snyder's group demonstrated the effectiveness of Friedel-Crafts chemistry for the formation of 9-membered rings under conformationally controlled conditions, providing a foundation for their broader synthetic strategies towards resveratrol oligomers acs.org.

Biosynthetic Investigations and Implications

Proposed Biogenetic Origin from Resveratrol (B1683913)

Hopeanol is understood to originate biogenetically from resveratrol, a fundamental stilbenoid. nih.gov While a unified biosynthesis for highly oxidized and structurally rearranged 8-10' dibenzocycloheptane dimers has not been fully elucidated, the biogenic relationship between resveratrol and this compound can be inferred from the isolation of intermediate natural products that lead to its formation. fotosparos.hunih.gov Early total synthesis efforts of this compound and its related compound, hopeahainol A, have provided insights into their biogenetic pathways, suggesting they derive from skeletal rearrangement of resveratrol dimers, potentially via an oxidative rearrangement of intermediates such as malibatol A. nih.gov This implies that simpler dimeric forms of resveratrol serve as precursors, undergoing further modifications to yield the complex architecture of this compound. nih.govbilmatbasim.com

Relationship to Other Dimeric and Oligomeric Resveratrol Derivatives

This compound is part of a diverse family of resveratrol oligomers, which can range from dimers to octamers. fotosparos.hu These oligomers share a common biosynthetic origin from resveratrol and often exhibit conserved structural motifs. fotosparos.hunih.gov The dimerization of resveratrol typically occurs through various regioisomeric modes, leading to different dimeric structures. fotosparos.hunih.gov

Key dimeric and oligomeric resveratrol derivatives include:

Dimeric forms :

ε-viniferin, characterized by an 8-10' coupling. fotosparos.hunih.gov

δ-viniferin, featuring a 3-8' coupling. fotosparos.hunih.gov

Ampelopsin A and Ampelopsin B, also derived from resveratrol dimerization. nih.govnih.gov

Pallidol, which exhibits an 8-8' coupling. fotosparos.hunih.gov

Quadrangularin A, another resveratrol dimer. wikipedia.org

Trimeric forms : Miyabenol C is a well-known resveratrol trimer.

Tetrameric forms : Hopeaphenol and Vitisin A are examples of resveratrol tetramers. fotosparos.hu

The biogenic relationships between this compound and other compounds like hopeahainol A are supported by total synthesis studies, indicating a shared or closely related biosynthetic lineage. fotosparos.hunih.gov For instance, ε-viniferin plays a central role in the biosynthesis of many 8-10' dimers and oligomers, and its biomimetic rearrangements can lead to compounds like ampelopsins. nih.gov

Oxidative Radical Coupling in Resveratrol Oligomerization

The oligomerization of resveratrol, a critical step in the formation of compounds like this compound, primarily proceeds via the coupling of oxidatively generated phenoxyl radicals. fotosparos.hunih.gov This mechanism was initially proposed by Langcake and Pryce. fotosparos.hunih.gov The presence of a 4-hydroxy stilbene (B7821643) moiety in resveratrol is a stringent structural requirement for this oxidative oligomerization. fotosparos.hunih.gov

The dimerization process can occur through several regioisomeric modes:

8-10' coupling : observed in compounds such as ε-viniferin and ampelopsin F. fotosparos.hunih.gov

8-8' coupling : found in quadrangularin A and pallidol. fotosparos.hunih.gov

3-8' coupling : exemplified by δ-viniferin. fotosparos.hunih.gov

Higher-order oligomers can also arise from oxidative coupling of resveratrol or its dimeric forms like ε-viniferin. fotosparos.hunih.gov The spontaneous cleavage and reconstitution of weak carbon-carbon bonds, enabled by persistent radical equilibrium, can facilitate stereoconvergent oxidative dimerization of racemic materials, a process that likely mirrors the biogenesis of these natural products.

Mechanistic Insights into Natural Product Formation

Mechanistic studies into the formation of this compound and related natural products reveal sophisticated chemical transformations. The total synthesis of this compound and hopeahainol A has highlighted critical steps, including a pinacol (B44631) rearrangement facilitated by a chiral phosphoric acid and multi-stage, substrate-specific oxidation processes. nih.gov These synthetic routes offer biogenetic implications, suggesting how these complex compounds arise from simpler dimeric family members. nih.gov The involvement of persistent radical and quinone methide intermediates is also crucial, enabling selective and scalable preparation of resveratrol oligomers and likely coinciding with their natural biogenesis. The oxidative functionalization of carbonyl groups and the nucleophilic addition of carbon radicals to α,β-unsaturated carbonyl compounds also contribute to the diverse structural outcomes observed in these natural products.

Chemical Biology and Mechanistic Understanding

Probing the Chemical Biology of Hopeanol and Analogs

This compound is classified as a polyphenol natural product derived from resveratrol (B1683913) guidetopharmacology.orgnih.gov. It possesses a distinct and complex carbon skeleton, often described as novel wikipedia.orguni.lu. Originally isolated from the bark of Hopea exalata (now Hopea reticulata), this compound is a dimeric compound wikipedia.orgnih.govlabshare.cn.

Research into the chemical biology of this compound and its analogs involves their synthesis and subsequent biological evaluation. While this compound was initially reported as a potent cytotoxin, active against various tumor cells such as KB cells (with an IC50 of 0.52 µM) nih.gov, subsequent biological evaluations of synthesized this compound did not consistently confirm these reported cytotoxic potencies guidetopharmacology.orgnih.gov. This highlights the complexities inherent in studying natural products and their synthetic counterparts. The ongoing investigation into this compound's biological profile underscores the efforts to understand its precise roles and activities within biological systems.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between the chemical structure of this compound and its biological responses is crucial for deciphering its mechanism of action and for the potential design of analogs. Systematic structure-activity relationship (SAR) studies are recognized as beneficial for comprehending the behavior of such molecules in biological contexts.

Correlating Structural Features with Biological Responses (excluding efficacy/safety profiles)

This compound is characterized by a rearranged resveratrol dimer ester structure, featuring an unprecedented carbon skeleton uni.lu. A key structural characteristic is its constrained, partially dearomatized bicyclic core nih.gov. The total synthesis of this compound has provided insights into the importance of specific moieties, such as an α-ketoester, which serves as a precursor for an intramolecular Friedel-Crafts cyclization, a reaction critical for constructing its unique scaffold. The "novel skeleton" itself is a defining structural feature that likely dictates its molecular interactions and subsequent biological responses wikipedia.orguni.lu.

Comparative Studies with Related Natural Products (e.g., Hopeahainol A)

This compound and Hopeahainol A are both natural products derived from resveratrol, yet they exhibit distinct biological properties despite their structural similarities guidetopharmacology.orgnih.govnih.gov. A notable difference lies in their interaction with acetylcholinesterase (AChE). Hopeahainol A has been confirmed to exhibit inhibitory activity against acetylcholinesterase guidetopharmacology.orgnih.govnih.gov. In contrast, this compound is reported to have no inhibitory activity against this enzyme.

Furthermore, Hopeahainol A can be converted to this compound under basic conditions, a transformation that has been observed in synthetic studies guidetopharmacology.orgnih.gov. However, the reverse transformation from this compound back to Hopeahainol A has not been observed under various conditions guidetopharmacology.orgnih.gov. This chemical interconversion highlights a close structural relationship and provides insights into their biogenic pathways. Both compounds share a common structural motif of a constrained, partially dearomatized bicyclic core nih.gov.

Investigation of Molecular Interactions (excluding clinical outcomes)

Investigating the molecular interactions of this compound is fundamental to understanding how it exerts its biological effects. This involves probing its binding to potential biological targets.

Role of this compound in broader Biological Pathways (conceptual, non-clinical)

As a derivative of resveratrol, this compound is conceptually linked to the diverse biological activities associated with this class of polyphenols. Resveratrol and its oligomeric forms are recognized for their unique structures and significant physiological properties nih.gov. This compound is believed to be derived from two resveratrol molecules nih.gov.

The classification of this compound as a "potent cytotoxin" wikipedia.orguni.lu, even with the noted discrepancies in confirming its potency in some studies guidetopharmacology.org, conceptually places it within pathways that influence cellular viability and proliferation. This implies a potential, albeit not fully elucidated, role in modulating fundamental cellular processes. While specific biological pathways directly mediated by this compound are still under investigation, its structural complexity as a rearranged resveratrol dimer suggests it could interact with various cellular components, potentially influencing signaling networks or metabolic processes in a non-clinical context.

Synthesis and Study of Hopeanol Derivatives and Analogues

Design Principles for Structural Modification

The design of synthetic routes toward hopeanol and its analogues is guided by retrosynthetic analysis, which identifies key structural challenges and informs the choice of strategic bond disconnections. Two principal strategies have emerged, each centered on a different core transformation to construct the molecule's distinctive seven-membered ring and the critical C7b quaternary carbon center.

One prominent design principle, employed by the Nicolaou group, is rooted in the application of cascade reactions and intramolecular Friedel-Crafts-type cyclizations. This approach dissects the complex polycyclic system by envisioning the formation of the C7b quaternary center through an intramolecular Friedel-Crafts reaction. Further model studies within this framework established the feasibility of using a Grob-type fragmentation to introduce a necessary olefinic bond. The final stages of this design involved the strategic use of an epoxide substrate to facilitate an intramolecular epoxide opening, leading to the formation of the hopeahainol A skeleton.

A distinct and complementary design principle was developed by the Snyder group, which is centered around a biomimetically inspired, reagent-driven pinacol (B44631) rearrangement. This retrosynthetic analysis identified the all-carbon quaternary center at C7b as potentially arising from a diol precursor via this rearrangement. This strategy was considered advantageous for its potential redox economy and its ability to trace the origins of this compound and hopeahainol A to more common resveratrol (B1683913) dimers. The design focused on rapidly constructing the seven-membered ring and the associated quaternary carbon from a ketone intermediate, which itself could be generated from acid-induced cyclizations of a linear precursor.

Synthetic Methodologies for this compound Analogues

The synthesis of this compound analogues, particularly hopeahainol A, has been achieved through multi-step sequences that showcase innovative chemical transformations. These methodologies provide a blueprint for creating structural variants of this compound.

The Friedel-Crafts-based methodology begins with the construction of advanced intermediates through reactions like esterification and Grignard additions. A key step involves an intramolecular Friedel-Crafts reaction to forge the crucial C7b-C14a bond, thereby creating the quaternary center. The final assembly of the hopeahainol A core is accomplished through a sequence involving an intramolecular reaction with an epoxide substrate, followed by an oxidation step and global deprotection. A significant finding from this synthetic route was that hopeahainol A could be efficiently converted to this compound upon treatment with a base, a transformation that contradicted the original biosynthetic proposal.

The pinacol rearrangement methodology offers an alternative pathway. This route utilizes a chiral phosphoric acid to induce the key pinacol rearrangement, which effectively constructs the C7b quaternary carbon. This is followed by a series of substrate-specific, multi-stage oxidation processes to install the remaining functionalities. For instance, a benzyl (B1604629) ether analogue of a late-stage intermediate was successfully oxidized with ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the hopeahainol A structure, after which deprotection furnished the natural product. This hopeahainol A can then be converted to this compound using the base-mediated conditions previously established.

Elucidation of Novel Structural Motifs through Analogue Synthesis

The total synthesis of this compound and its analogue hopeahainol A has been instrumental in confirming their complex and novel structural motifs. These molecules are characterized by constrained, partially dearomatized bicyclic cores that present significant synthetic challenges.

The successful execution of the described synthetic strategies provided unambiguous proof of the molecular connectivity and stereochemistry of these natural products. The construction of the seven-membered ring containing the C7b quaternary spiro-center was a key validation of their proposed structures. The synthetic routes, featuring cascade-based bond constructions and unique skeletal rearrangements, not only produced these molecules but also demonstrated chemical pathways to access their intricate polycyclic frameworks. The ability to interconvert hopeahainol A and this compound synthetically further illuminated the relationship between their structural motifs and chemical stability.

Impact of Structural Variations on Chemical Reactivity

The synthesis of this compound and its analogues has revealed how subtle structural variations can have a profound impact on chemical reactivity. This is particularly evident in the differential behavior of stereoisomers and the selective nature of certain transformations.

During synthetic efforts, it was discovered that the reactivity of an IBX (2-iodoxybenzoic acid) oxidation process was highly dependent on the diastereomeric structure of the substrate. Dearomative oxidation of a key aryl group did not proceed when the substrate possessed an anti-stereochemical relationship between two specific aromatic rings. However, the corresponding syn-type substrate underwent the desired oxidation smoothly. This highlights how stereochemistry can dictate the feasibility of a specific chemical reaction.

Furthermore, the relationship between this compound and hopeahainol A provides a clear example of how structural differences influence reactivity. While hopeahainol A can be readily converted to the more stable this compound under basic conditions, the reverse transformation was not observed under various experimental conditions. This one-directional reactivity underscores the thermodynamic landscape governed by their distinct structural features, despite their close resemblance.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Hopeanol Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of molecules like this compound. mdpi.com Methods such as Density Functional Theory (DFT) are particularly well-suited for systems of this size, providing a balance between computational cost and accuracy. mdpi.commdpi.com For this compound, these calculations can elucidate several key properties.

Geometric Optimization: DFT calculations can predict the most stable three-dimensional geometry of the this compound molecule. This includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding its rigid, cage-like structure. For related resveratrol (B1683913) dimers, DFT and Møller–Plesset perturbation theory (MP2) have been used to determine that while some derivatives are planar, others adopt non-planar conformations to relieve steric strain, a feature highly relevant to the complex structure of this compound. researchgate.net

Electronic Properties: Calculations can determine the distribution of electron density, identifying electron-rich and electron-deficient regions. This is visualized through molecular electrostatic potential (MEP) maps, which highlight sites susceptible to electrophilic or nucleophilic attack. The energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated to predict the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability. mdpi.com

Reactivity Descriptors: Quantum chemical methods provide numerical descriptors that quantify reactivity. For this compound, this would include calculating atomic charges to pinpoint reactive atoms and determining global reactivity indices like chemical hardness, softness, and electronegativity. These parameters are invaluable for predicting how this compound might interact with biological targets or other reagents.

| Computational Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Geometry Optimization | Provides the lowest energy 3D structure, including precise bond lengths and angles. |

| Frontier Molecular Orbital Analysis | Calculates HOMO-LUMO energies to predict electronic transition properties and kinetic stability. | |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites prone to electrophilic and nucleophilic attack. | |

| Time-Dependent DFT (TD-DFT) | Simulation of Electronic Spectra | Predicts UV-Vis absorption spectra, correlating electronic transitions with structural features. |

| Møller–Plesset Perturbation Theory (MP2) | High-Accuracy Energy Calculations | Offers a more accurate determination of conformational energies and intermolecular interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While this compound possesses a relatively rigid core, some degree of conformational flexibility exists, particularly in its peripheral functional groups. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such complex molecules in a dynamic environment, such as in solution. nih.govnih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or DMSO) and observing its behavior over nanoseconds to microseconds. This approach yields critical insights into:

Conformational Stability: Identifying the most populated and energetically favorable conformations of this compound in a solution phase.

Solvent Interactions: Characterizing how solvent molecules arrange around the this compound structure and form hydrogen bonds with its numerous hydroxyl groups. This is crucial for understanding its solubility and bioavailability.

Flexibility and Dynamics: Quantifying the motion of different parts of the molecule, such as the rotation of the pendant hydroxyphenyl group or the flexibility of the ester moiety. Studies on resveratrol and its analogues have used MD simulations to understand their interactions and binding mechanisms with biological targets like proteins and DNA. nih.govrsc.org

Computational Approaches to Reaction Mechanism Elucidation

The total synthesis of this compound is a significant challenge involving complex chemical transformations, including intramolecular Friedel-Crafts reactions and Pinacol (B44631) rearrangements. researchgate.netnih.govnih.govnih.gov Computational chemistry provides indispensable tools for elucidating the mechanisms of these intricate reactions. scielo.brrsc.org

By calculating the potential energy surface for a proposed reaction, chemists can:

Identify Transition States: Locate the high-energy transition state structures that connect reactants to products.

Determine Activation Energies: Calculate the energy barriers for each step of the reaction, which helps in predicting reaction rates and identifying the rate-determining step.

Validate Proposed Mechanisms: Compare the computationally predicted outcomes with experimental observations to confirm or refute a hypothesized reaction pathway.

For the synthesis of resveratrol dimers like this compound, DFT calculations have been successfully used to predict biosynthetic pathways and even to correct the proposed structures of related natural products. nih.govresearchgate.net Such computation-guided synthesis can save significant experimental effort by identifying the most plausible reaction routes before they are attempted in the lab. nih.govresearchgate.net For instance, understanding the mechanism of the key Friedel-Crafts cyclization step is critical for controlling the stereochemistry of the complex core of this compound. researchgate.netnih.gov

Chemometrics in Analyzing Complex Chemical Information

Chemometrics employs statistical and mathematical methods to extract meaningful information from complex chemical data. For a class of compounds as diverse as resveratrol oligomers, including this compound, chemometrics is essential for establishing structure-activity relationships (SAR) and for quality control. mdpi.comsemanticscholar.org

One of the primary applications is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov In a QSAR study, a dataset of related compounds (e.g., various resveratrol derivatives) and their measured biological activities (e.g., cytotoxicity) are used to build a statistical model. This model correlates molecular descriptors (numerical representations of chemical structure) with activity. For this compound and its analogues, a QSAR model could:

Identify key structural features responsible for its cytotoxic properties.

Predict the activity of new, unsynthesized derivatives.

Guide the design of more potent analogues.

QSAR studies have been successfully applied to resveratrol derivatives to model their activities as antiviral agents and enzyme inhibitors, demonstrating the utility of this approach within this chemical class. nih.govresearchgate.netresearchgate.net Furthermore, chemometric analysis of spectroscopic or chromatographic data (e.g., HPLC fingerprints) is a standard method for the quality control of natural product extracts containing polyphenols. mdpi.com

Predictive Modeling for New Compound Discovery within the this compound Framework

The intricate structure of this compound serves as an excellent starting point, or "scaffold," for the discovery of new bioactive compounds. nih.govarxiv.orgresearchgate.net Predictive modeling, integrating computational chemistry and machine learning, can accelerate this process by guiding the design of novel derivatives with enhanced or targeted properties. biorxiv.orgnih.gov

The workflow for predictive modeling based on the this compound framework typically involves several stages:

Scaffold-Based Library Generation: A virtual library of new compounds is created by computationally modifying the this compound scaffold—adding, removing, or changing functional groups at various positions.

Property Prediction: For each new virtual compound, a range of properties are calculated. This includes physicochemical properties (solubility, stability) predicted via computational models and biological activities predicted using QSAR models or molecular docking simulations against specific protein targets. nih.gov

Virtual Screening and Prioritization: The virtual library is filtered and ranked based on the predicted properties. Compounds that are predicted to have the most promising profile (e.g., high potency, good drug-like properties) are prioritized for synthesis and experimental testing.

This framework allows for the exploration of a vast chemical space in a time- and cost-effective manner, focusing laboratory resources on the most promising candidates. hw.ac.ukcreative-proteomics.comresearchgate.net By leveraging the unique and potent this compound scaffold, predictive modeling can pave the way for the discovery of next-generation therapeutic agents.

Q & A

Q. How can researchers reliably isolate and characterize Hopeanol from natural sources?

Methodological Answer:

- Isolation : Use sequential solvent extraction (e.g., ethanol, dichloromethane) followed by chromatographic techniques (column chromatography, HPLC) guided by bioactivity assays. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRESIMS) .

- Purity Validation : Ensure ≥95% purity via HPLC-UV/ELSD and compare spectroscopic data with literature (e.g., J. Nat. Prod. 2006, 69, 1800–1802) .

Q. What spectroscopic techniques are critical for resolving this compound’s complex stereochemistry?

Methodological Answer:

- X-ray Crystallography : Essential for absolute configuration determination, especially for novel bicyclic cores.

- Advanced NMR : Use NOESY/ROESY to confirm spatial relationships between protons in constrained ring systems .

- Data Interpretation : Cross-reference with synthetic analogs (e.g., hopeahainol A) to validate assignments .

Q. How should researchers design in vitro assays to evaluate this compound’s antitumor activity?

Methodological Answer:

- Cell Lines : Use NCI-60 panels or specific cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays.

- Controls : Include resveratrol as a positive control due to structural similarity.

- Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05, ANOVA) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across studies be resolved?

Methodological Answer:

- Source Variability : Compare this compound isolated from different plant populations (e.g., Kerala vs. other regions) to assess phytochemical consistency .

- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, solvent controls).

- Meta-Analysis : Apply PRISMA guidelines to aggregate data, identifying outliers via funnel plots .

Q. What synthetic strategies address the scalability challenges of this compound’s total synthesis?

Methodological Answer:

- Cascade Reactions : Utilize chiral Brønsted acid-induced pinacol rearrangements to streamline bicyclic core formation .

- Retrosynthetic Flexibility : Design intermediates (e.g., diol 5) that tolerate stereochemical variability, reducing diastereocontrol issues .

- Scale-Up Considerations : Optimize catalytic steps (e.g., asymmetric oxidation) and minimize chromatography .

Q. How can mechanistic studies elucidate this compound’s acetylcholinesterase inhibition?

Methodological Answer:

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Molecular Docking : Use AutoDock Vina to model this compound’s interaction with acetylcholinesterase (PDB ID: 4EY7).

- In Silico Mutagenesis : Identify critical binding residues (e.g., Trp286) via alanine scanning .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent bioactivity?

Methodological Answer:

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

- Power Analysis : Ensure sample sizes (n ≥ 3) meet 80% power for detecting ≥20% effect sizes .

Q. How should researchers address discrepancies in this compound’s NMR data across publications?

Methodological Answer:

- Solvent Effects : Re-examine spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) that may shift peaks.

- Dynamic Exchange : Use variable-temperature NMR to identify conformational flexibility in bicyclic cores .

- Collaborative Validation : Share raw FID files with independent labs for reprocessing .

Experimental Design & Ethics

Q. What ethical considerations apply to preclinical studies of this compound?

Methodological Answer:

- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and 3Rs compliance.

- Data Transparency : Pre-register protocols on platforms like OSF to prevent selective reporting .

Q. How can researchers optimize phenotypic screening for this compound derivatives?

Methodological Answer:

- Fragment-Based Design : Use SPR or ITC to identify high-affinity fragments for modular synthesis.

- High-Content Imaging : Apply automated microscopy to assess subcellular effects (e.g., mitochondrial membrane potential) .

Methodological Pitfalls & Solutions

Q. What are common errors in this compound’s chromatographic purification?

Methodological Answer:

- Artifact Formation : Avoid prolonged exposure to light/heat; use amber vials and cold trapping.

- Co-Elution Issues : Combine normal-phase and reversed-phase HPLC with MS-guided fractionation .

Q. How can researchers mitigate batch-to-batch variability in this compound isolation?

Methodological Answer:

- Standardized Extraction : Use Soxhlet extraction with fixed solvent ratios and drying times.

- QC Metrics : Implement LC-MS fingerprinting for each batch, referencing a validated biomarker panel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.